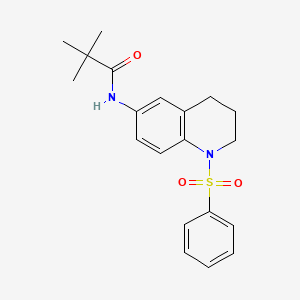
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a complex organic compound. It contains a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a pivalamide group . Pivalamide itself is a simple amide substituted with a tert-butyl group having the chemical formula: tBu-CO-NH2 .
Molecular Structure Analysis
The molecular structure of “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” can be analyzed using quantum chemical methods with hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets . These methods can provide detailed information about the geometric parameters and vibrational frequencies of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” are not available, related compounds have been studied. For instance, cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” can be analyzed using spectroscopic techniques and quantum chemical studies . These methods can provide information about the vibrational frequencies, total dipole moment, static total and anisotropy of polarizability, and static first hyperpolarizability values .Applications De Recherche Scientifique
Antibacterial Applications
This compound, due to its sulfonamide group, is part of a class known for their antibacterial properties. The sulfonamide-based analogs have been reported to exhibit strong antimicrobial actions, which can be crucial in the development of new antibiotics to combat resistant bacterial strains .
Anticancer Research
The indole moiety, which is structurally related to this compound, has shown potential in anticancer research. Derivatives of indole have been synthesized that possess anticancer properties, suggesting that this compound could be a candidate for the development of novel anticancer agents .
Antidiabetic Activity
Compounds with an indole-sulfonamide structure have been associated with antidiabetic properties. This suggests that “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” could be explored for its potential use in managing diabetes through further pharmacological studies .
Anticonvulsant Properties
The sulfonamide group in heterocyclic compounds has been linked to anticonvulsant activity. This compound could be investigated for its efficacy in seizure control and its potential role in the treatment of epilepsy .
Antifungal and Antimalarial Effects
Sulfonamide derivatives have also been noted for their antifungal and antimalarial effects. Research into this compound could lead to the development of new treatments for fungal infections and malaria .
Antidepressant and Antioxidant Capabilities
The indole core structure is associated with antidepressant and antioxidant capabilities. This compound could be valuable in the synthesis of drugs aimed at treating depression or preventing oxidative stress-related diseases .
Anti-inflammatory and Antitubercular Activities
Indole derivatives have been reported to exhibit anti-inflammatory and antitubercular activities. This compound’s structural similarity to indole suggests it may also possess these therapeutic properties .
Antiviral Potential
Lastly, the indole-sulfonamide framework has been associated with antiviral properties. This compound could be a key player in the development of new antiviral drugs, especially in the face of emerging viral diseases .
Orientations Futures
The future directions for research on “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” could involve further exploration of its potential biological activities. For instance, related compounds have been found to inhibit the NLRP3 inflammasome, suggesting potential applications in the treatment of neuroinflammatory diseases . Further studies could also explore the synthesis of more potent and diversified NLRP3 antagonists .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit the nlrp3 inflammasome , a protein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the production of proinflammatory cytokines, contributing to the inflammatory response in various diseases .
Mode of Action
Based on its structural similarity to other nlrp3 inflammasome inhibitors , it can be hypothesized that it might interact with the NLRP3 inflammasome, inhibiting its activation and subsequent production of proinflammatory cytokines.
Biochemical Pathways
Given its potential role as an nlrp3 inflammasome inhibitor , it may impact the inflammatory response pathways. Inhibition of the NLRP3 inflammasome can prevent the production of proinflammatory cytokines, thereby modulating the inflammatory response.
Result of Action
If it acts as an nlrp3 inflammasome inhibitor , it could potentially reduce the production of proinflammatory cytokines, thereby modulating the inflammatory response in various diseases.
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHONPJURDXLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


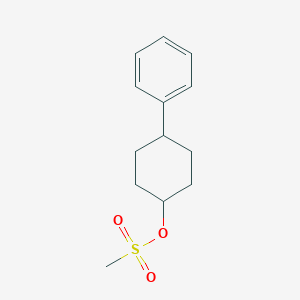
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

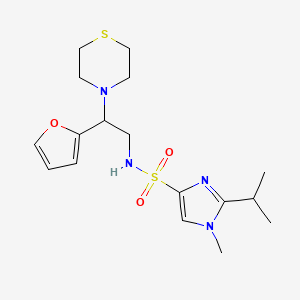
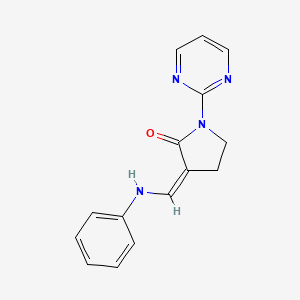
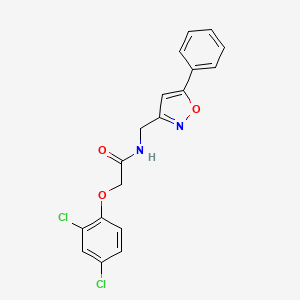
![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2917194.png)

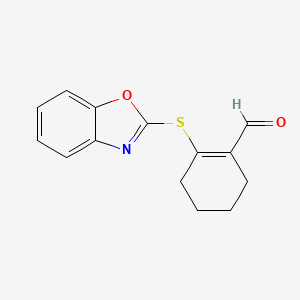
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2917197.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2917199.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2917200.png)